molecular formula C11H15BrMg B1612366 2,3,4,5,6-Pentamethylphenylmagnesium bromide CAS No. 91345-58-3

2,3,4,5,6-Pentamethylphenylmagnesium bromide

Cat. No. B1612366
CAS RN: 91345-58-3
M. Wt: 251.45 g/mol
InChI Key: XYFPEXRRQAUBAC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentamethylphenylmagnesium bromide is an organic compound with the molecular formula C11H15BrMg . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentamethylphenylmagnesium bromide consists of 11 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 1 magnesium atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3,4,5,6-Pentamethylphenylmagnesium bromide are not detailed in the available resources, it is known to be used as a reagent in various chemical reactions .

Scientific Research Applications

Grignard Reaction Applications

2,3,4,5,6-Pentamethylphenylmagnesium bromide, as a Grignard reagent, is pivotal in creating C-phenyl branched-chain pentitols through the addition to pentulose derivatives. This application demonstrates the reagent's utility in synthesizing molecules with specific stereochemistry, aiding in the exploration of molecular structures and properties (Rohrer et al., 1978).

Asymmetric Synthesis

The compound has been employed in asymmetric coupling reactions with allylic esters, facilitated by nickel catalysts, to produce arylated alkenes with high chemical and optical yields. This application is significant for the enantioselective synthesis of valuable organic compounds (Hiyama & Wakasa, 1985).

Intramolecular Coordination Studies

Research on intramolecularly coordinated arylmagnesium compounds, including those similar to 2,3,4,5,6-Pentamethylphenylmagnesium bromide, has shed light on their effects on the Schlenk equilibrium. This investigation contributes to our understanding of how substituents influence the stability and reactivity of organometallic compounds (Markies et al., 1991).

Investigating Reaction Mechanisms

Studies involving the reactivity of Grignard reagents, including those similar to 2,3,4,5,6-Pentamethylphenylmagnesium bromide, with various nucleophiles provide insights into reaction mechanisms, such as allylic rearrangements and the formation of complex organic structures (Takeda et al., 1972).

Decomposition and Byproducts Analysis

The decomposition and side reactions of arylmagnesium bromides have been examined through GC/MS techniques, offering a deeper understanding of the stability and potential byproducts in organometallic syntheses. This knowledge is crucial for optimizing synthetic pathways and minimizing unwanted reactions (Lin & Miller, 1977).

properties

IUPAC Name

magnesium;1,2,3,4,5-pentamethylbenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15.BrH.Mg/c1-7-6-8(2)10(4)11(5)9(7)3;;/h1-5H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFPEXRRQAUBAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C(=C(C(=C1C)C)C)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentamethylphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-Pentamethylphenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-Pentamethylphenylmagnesium bromide
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-Pentamethylphenylmagnesium bromide
Reactant of Route 4
2,3,4,5,6-Pentamethylphenylmagnesium bromide
Reactant of Route 5
2,3,4,5,6-Pentamethylphenylmagnesium bromide
Reactant of Route 6
2,3,4,5,6-Pentamethylphenylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.